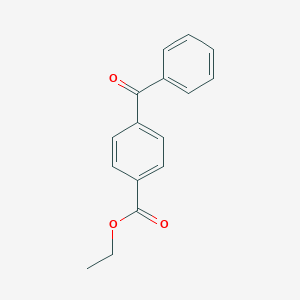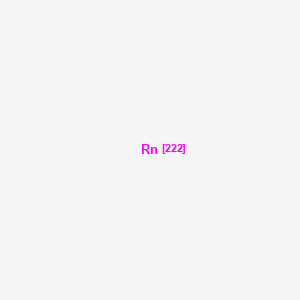
Radon-222
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Radon-222 is a naturally occurring radioactive gas that is formed by the decay of uranium in soil, rock, and water. It is a colorless, odorless, and tasteless gas that can accumulate in buildings and pose a health risk to humans. Radon-222 is the second leading cause of lung cancer after smoking and is responsible for approximately 21,000 deaths in the United States each year.
Aplicaciones Científicas De Investigación
1. Environmental Monitoring and Assessment
Radon-222 (Rn-222), a naturally occurring radioactive gas, is pivotal in environmental monitoring and assessment. Studies have utilized Rn-222 for assessing indoor air quality and the potential health risks associated with long-term exposure, especially in relation to lung cancer. For example, Hussein (2014) measured indoor Rn-222 activity concentrations in Egypt to assess the radiological implications for residents near a proposed nuclear power plant site (Hussein, 2014). Similarly, Ćujić et al. (2020) explored the environmental behavior of Rn-222, including its impact on both human and non-human biota (Ćujić et al., 2020).
2. Groundwater and Soil Analysis
Rn-222 plays a significant role in groundwater and soil analysis. Studies have focused on measuring Rn-222 levels in various water sources, including thermal waters and groundwater, to evaluate public health concerns. For instance, Gurler et al. (2010) measured Rn-222 concentrations in thermal water samples in Turkey, considering the potential health risks from radon in water sources (Gurler et al., 2010). Additionally, Messier et al. (2015) developed a model to elucidate factors contributing to elevated Rn-222 levels in North Carolina's groundwater (Messier et al., 2015).
3. Atmospheric and Climate Research
Rn-222 is also used as a tracer in atmospheric and climate research. Its role in validating global chemical transport models is significant. For example, Manohar et al. (2013) generated radon flux maps to study atmospheric processes and validate global chemical transport models, highlighting the importance of Rn-222 as a tracer (Manohar et al., 2013).
4. Radiological Safety and Health Risk Assessment
Rn-222 is crucial in radiological safety and health risk assessment due to its properties and prevalence in the environment. Research has been conducted to understand the risks of Rn-222 exposure and develop methods for its measurement and control. For instance, Lerma-Treviño et al. (2018) investigated the levels of Rn-222 in homes in Mexico, highlighting its potential health risks, especially lung cancer (Lerma-Treviño et al., 2018).
5. Geological and Geochemical Studies
Rn-222 is used in geological and geochemical studies to understand the movement and presence of radon in various environments. Fomenko et al. (2022) explored radon emanations in the Unal tailing dump for assessing geo-ecological sustainability using geophysical and geochemical methods (Fomenko et al., 2022).
Propiedades
Número CAS |
14859-67-7 |
|---|---|
Nombre del producto |
Radon-222 |
Fórmula molecular |
Rn |
Peso molecular |
222.01758 g/mol |
Nombre IUPAC |
radon-222 |
InChI |
InChI=1S/Rn/i1+0 |
Clave InChI |
SYUHGPGVQRZVTB-IGMARMGPSA-N |
SMILES isomérico |
[222Rn] |
SMILES |
[Rn] |
SMILES canónico |
[Rn] |
Sinónimos |
222Rn radioisotope Radon-222 Rn-222 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



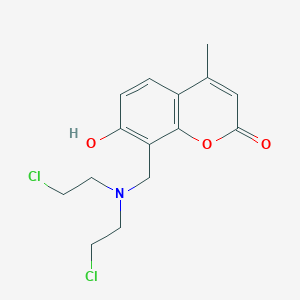
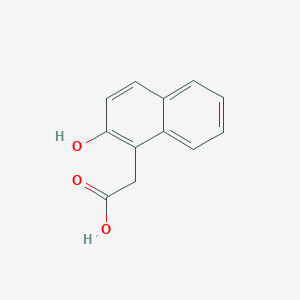
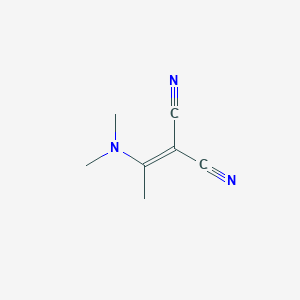
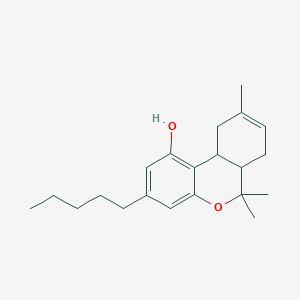
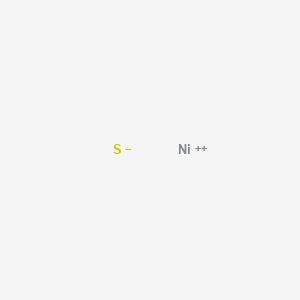
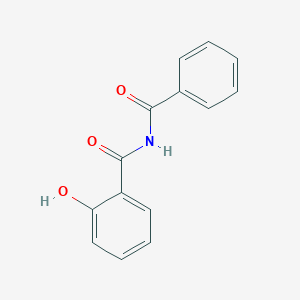
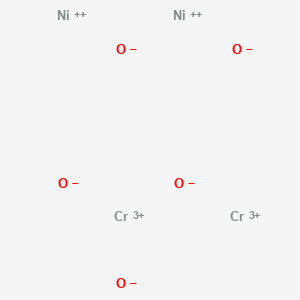

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
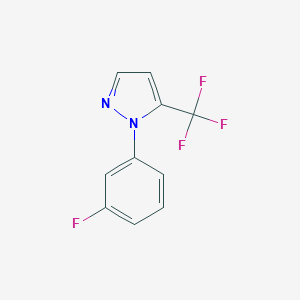
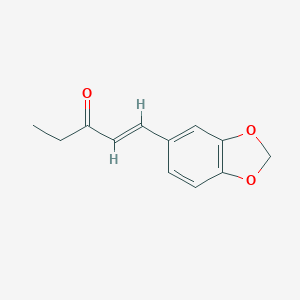
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)

